9-Oxabicyclo[3.3.1]non-6-en-2-one
Description
Structure
3D Structure
Properties
IUPAC Name |
9-oxabicyclo[3.3.1]non-6-en-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O2/c9-7-5-4-6-2-1-3-8(7)10-6/h1-2,6,8H,3-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYZNCJBSTRCMCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2CC=CC1O2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90339573 | |
| Record name | 9-Oxabicyclo[3.3.1]non-6-en-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90339573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32347-82-3 | |
| Record name | 9-Oxabicyclo[3.3.1]non-6-en-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90339573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 9 Oxabicyclo 3.3.1 Non 6 En 2 One and Its Structural Analogs
Classical Approaches to Oxabicyclo[3.3.1]nonane Ring Systems
Traditional methods for the construction of the 9-oxabicyclo[3.3.1]nonane core have historically relied on intramolecular cyclization and acid-catalyzed rearrangement reactions. These foundational strategies paved the way for the development of more advanced and stereoselective methodologies.
Intramolecular Cyclization Reactions in Bicyclic Ketone Formation
Intramolecular cyclization represents a fundamental approach to forming bicyclic systems. In the context of 9-oxabicyclo[3.3.1]nonanes, this often involves the formation of a carbon-oxygen bond to close the second ring. For instance, the treatment of suitable diol precursors with electrophilic reagents can initiate cyclization. One such example is the reaction of cycloocta-1,5-diene (B8815838) with peracids, which leads to transannular O-heterocyclization and, after subsequent saponification, yields a mixture of diols including endo,endo-9-oxabicyclo[3.3.1]nonane-2,6-diol. researchgate.net
Another classical approach involves the intramolecular Michael addition. This strategy has been employed in the synthesis of various bicyclo[3.3.1]nonane systems and can be adapted for their oxa-analogs. rsc.org The key step is the intramolecular attack of a nucleophile onto an activated double bond within the same molecule, leading to the formation of the bicyclic ring system.
Acid-Catalyzed Cyclizations and Rearrangements
Acid-catalyzed reactions have long been a cornerstone in the synthesis of oxabicyclic compounds. google.com These reactions often proceed through cationic intermediates, which can undergo rearrangements to form the thermodynamically stable 9-oxabicyclo[3.3.1]nonane skeleton. For example, the acid-catalyzed rearrangement of epoxidized cyclooctene (B146475) derivatives can yield 9-oxabicyclo[3.3.1]nonan-2-ol. google.com
A notable example is the treatment of cyclooct-4-en-1-ol (B7950028) with an epoxidizing agent followed by an acid-catalyzed rearrangement to furnish 9-oxabicyclo[3.3.1]nonan-2-ol. google.com Similarly, the intramolecular Friedel–Crafts arylation of Achmatowicz rearrangement products, promoted by a Lewis acid like iron(III) chloride, can generate 9-oxabicyclo[3.3.1]nonane scaffolds. acs.org This reaction proceeds through a cyclic oxonium ion intermediate that is trapped by a tethered electron-rich arene. acs.org
Modern Stereoselective and Catalytic Strategies
More contemporary approaches to the synthesis of 9-oxabicyclo[3.3.1]nonane derivatives have focused on achieving high levels of stereoselectivity and efficiency through the use of transition metal catalysis and novel cycloaddition strategies.
Gold-Catalyzed Cyclizations and [4+2] Cycloadditions to Oxabicyclic Systems
Gold catalysis has emerged as a powerful tool for the synthesis of complex cyclic and bicyclic systems, including oxabicycles. rsc.orgrsc.org Gold catalysts, particularly Au(I) complexes, are highly effective at activating alkynes and allenes toward nucleophilic attack, facilitating a variety of cyclization and cycloaddition reactions. beilstein-journals.orgnih.gov
A significant advancement in the synthesis of 9-oxabicyclo[3.3.1]nonane systems is the gold(I)-catalyzed reaction of enynols. rsc.orgrsc.org This methodology proceeds via an oxonium/Prins-type cyclization pathway. The reaction is initiated by the gold-catalyzed exo-dig cyclization of the enynol to form a cyclic oxonium intermediate. rsc.org This intermediate then undergoes a Prins-type cyclization with a tethered alkene, followed by deprotonation to yield the desired 9-oxabicyclo[3.3.1]nona-2,6-diene. rsc.orgrsc.org This method offers good functional group tolerance and provides a direct route to the oxabicyclic core. rsc.org
The Prins cyclization itself is a versatile C-C and C-O bond-forming reaction that has been successfully applied to the macrocyclization of polyketide natural products containing tetrahydropyran (B127337) rings. nih.gov However, challenges such as racemization through competing oxonia-Cope rearrangements can occur. beilstein-journals.org
Table 1: Gold-Catalyzed Synthesis of 9-Oxabicyclo[3.3.1]nona-2,6-dienes
| Starting Material | Catalyst System | Reaction Type | Product | Key Features | Reference |
|---|---|---|---|---|---|
| Enynol | Au(I) complex | Oxonium/Prins-type cyclization | 9-Oxabicyclo[3.3.1]nona-2,6-diene | Good functional group tolerance, selective. | rsc.orgrsc.org |
| 1-Oxo-4-oxy-5-ynes | P(t-Bu)2(o-biphenyl)AuCl / AgNTf2 | Formal [4+2] cycloaddition | 9-Oxabicyclo[3.3.1]nona-4,7-dienes | Highly stereoselective. | beilstein-journals.orgnih.govnih.gov |
The proposed mechanism involves the exo-dig cyclization of the gold-activated alkyne to form a dipolar intermediate. beilstein-journals.orgnih.gov This intermediate then undergoes a cycloaddition with an external vinyl ether, followed by a ring expansion to generate the strained anti-Bredt oxacycle. beilstein-journals.orgnih.gov This methodology highlights the unique reactivity that can be accessed through gold catalysis, enabling the construction of complex and strained bicyclic systems with high stereocontrol. nih.gov
Table 2: Comparison of Classical and Modern Synthetic Approaches
| Methodology | Key Characteristics | Advantages | Limitations |
|---|---|---|---|
| Classical Approaches | |||
| Intramolecular Cyclization | Formation of C-O bond to close the ring. | Fundamentally simple concept. | May lack stereocontrol, requires specific precursors. |
| Acid-Catalyzed Rearrangements | Proceeds through cationic intermediates. | Can lead to thermodynamically stable products. | Potential for undesired rearrangements and side products. |
| Modern Strategies | |||
| Gold-Catalyzed Oxonium/Prins-Type Cyclization | Activation of alkynes by Au(I) catalysts. | High efficiency, good functional group tolerance. | Cost of gold catalysts, potential for competing pathways. |
| Gold-Catalyzed Formal [4+2] Cycloaddition | Stepwise cycloaddition via zwitterionic intermediates. | High stereoselectivity, access to strained systems. | Requires specific substrates and catalyst systems. |
Organocatalytic Domino Reactions for Oxabicyclo[3.3.1]nonane Derivatives
Organocatalytic domino reactions have emerged as a powerful tool for the efficient and stereoselective synthesis of complex molecular architectures, including oxabicyclo[3.3.1]nonane derivatives. nih.govnih.gov These cascade reactions allow for the formation of multiple chemical bonds in a single synthetic operation, often with high levels of stereocontrol, by utilizing small organic molecules as catalysts. nih.gov
Michael-Hemiacetalization-Michael Cascade Processes
A notable example of an organocatalytic domino reaction for the synthesis of oxabicyclo[3.3.1]nonane derivatives is the Michael-Hemiacetalization-Michael cascade. nih.govnih.gov This sequence has been successfully employed to construct functionalized 3-oxabicyclo[3.3.1]nonan-2-one derivatives with excellent stereoselectivity. nih.gov
The reaction typically involves the use of modularly designed organocatalysts (MDOs), which are self-assembled from cinchona alkaloid derivatives and amino acids. nih.govnih.gov These catalysts facilitate a domino reaction between substrates like (E)-3-aryl-2-nitroprop-2-en-1-ols and (E)-7-aryl-7-oxohept-5-enals. nih.gov The process is initiated by a Michael addition, followed by an intramolecular hemiacetalization and a subsequent second Michael addition to form a bicyclic hemiacetal intermediate. nih.gov This intermediate is then oxidized, for instance with pyridinium (B92312) chlorochromate (PCC), to yield the desired 3-oxabicyclo[3.3.1]nonan-2-one derivative. nih.gov
This methodology is distinguished by its ability to generate up to four contiguous stereogenic centers, including a tetrasubstituted one, with high diastereoselectivity (>99:1 dr) and enantioselectivity (up to 96% ee). nih.govnih.gov The modular nature of the organocatalyst allows for the fine-tuning of the stereochemical outcome.
Table 1: Organocatalytic Domino Michael-Hemiacetalization-Michael Reaction
| Reactant 1 | Reactant 2 | Catalyst System | Product | Yield | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) |
| (E)-3-aryl-2-nitroprop-2-en-1-ols | (E)-7-aryl-7-oxohept-5-enals | Modularly Designed Organocatalysts (MDOs) | 3-Oxabicyclo[3.3.1]nonan-2-one derivatives | Up to 84% nih.gov | >99:1 nih.govnih.gov | Up to 96% nih.gov |
Chemo- and Enantioselective Photocycloaddition Strategies Involving Enones
While information directly pertaining to chemo- and enantioselective photocycloaddition strategies for the synthesis of 9-oxabicyclo[3.3.1]non-6-en-2-one is not extensively detailed in the provided context, the broader field of photochemistry offers potential pathways. Photocycloaddition reactions involving enones are a well-established method for the construction of bicyclic systems. The challenge lies in achieving high levels of chemo- and enantioselectivity. The development of chiral catalysts or auxiliaries that can effectively control the stereochemical outcome of such photochemical transformations remains an active area of research.
Biocatalytic Transformations for Enantiopure Oxabicyclononanediols
Biocatalysis provides a green and highly selective approach for the synthesis of enantiopure building blocks, including oxabicyclononanediols, which can serve as precursors to this compound and its analogs. Lipases are particularly effective enzymes for the kinetic resolution of racemic mixtures of diols and their corresponding esters. researchgate.net
For instance, mixtures of endo,endo-9-oxabicyclo[4.2.1]nonane-2,5-diol and (±)-endo,endo-9-oxabicyclo[3.3.1]nonane-2,6-diol can be prepared from cycloocta-1,5-diene. researchgate.net The corresponding diacetates can then be subjected to enantioselective hydrolysis using lipases, such as those from Candida antarctica (CAL) or Candida rugosa (CRL). researchgate.net This process allows for the separation of the enantiomers, yielding enantiopure monoacetates and the unreacted diacetate enantiomer. researchgate.net Conversely, the lipase-catalyzed acetylation of the diols with vinyl acetate (B1210297) can produce the enantiopure diacetates. researchgate.net
The lipase (B570770) from Candida rugosa has also been utilized in the kinetic resolution of racemic N-Bn and N-Boc protected 9-azabicyclo[3.3.1]nonane-2,6-diols, demonstrating a preference for the (1R,2R,5R,6R)-enantiomer. researchgate.net These enantiopure diols are valuable intermediates for the synthesis of chiral bicyclic ketones. researchgate.net
Table 2: Biocatalytic Resolution of Oxabicyclononane Derivatives
| Substrate | Enzyme | Reaction Type | Product(s) | Enantiomeric Excess (ee) |
| (±)-endo,endo-9-Oxabicyclo[3.3.1]nonane-2,6-diyl diacetate | Candida antarctica Lipase (CAL) / Candida rugosa Lipase (CRL) | Hydrolysis | Enantiopure monoacetate and diacetate | High |
| (±)-endo,endo-9-Oxabicyclo[3.3.1]nonane-2,6-diol | Candida antarctica Lipase (CAL) / Candida rugosa Lipase (CRL) | Acetylation | Enantiopure monoacetate and diol | High |
| (±)-N-Bn-9-azabicyclo[3.3.1]nonane-2,6-diol | Candida rugosa Lipase (CRL) | Kinetic Resolution | Enantiomerically enriched diol | Not specified |
Synthesis from Acyclic and Monocyclic Precursors
The construction of the 9-oxabicyclo[3.3.1]nonane skeleton can also be achieved through the cyclization of appropriately functionalized acyclic or monocyclic precursors. These strategies often rely on intramolecular reactions to form the bicyclic framework.
Strategies Involving Cyclooctane (B165968) Derivatives
Cyclooctane derivatives are logical precursors for the synthesis of 9-oxabicyclo[3.3.1]nonanes due to their inherent eight-membered ring structure. Transannular O-heterocyclization of cycloocta-1,5-diene upon treatment with peracids is a key method to produce mixtures of endo,endo-9-oxabicyclo[4.2.1]nonane-2,5-diol and (±)-endo,endo-9-oxabicyclo[3.3.1]nonane-2,6-diol. researchgate.net These diols can then be further manipulated as described in the biocatalysis section.
Another approach involves the reaction of 5-methoxycyclooctene with iodine in methanol, which yields endo-2-iodo-9-oxabicyclo[3.3.1]nonane. researchgate.net Furthermore, a highly enantio- and diastereo-selective synthesis of C2-symmetric 9-oxabicyclo[3.3.1]nona-2,6-diene has been accomplished starting from optically active 5-cyclooctene-1,2-diol, which was prepared via an enzymatic procedure. elsevierpure.com
Tandem Reactions for Functionalized Oxabicyclo[3.3.1]nonanes
Tandem or cascade reactions provide an efficient means to construct functionalized oxabicyclo[3.3.1]nonanes from simpler precursors. clockss.org For example, an efficient methodology for the synthesis of oxabicyclo[3.3.1]nonenes has been developed from the reaction of geraniol (B1671447) with aldehydes and epoxides, promoted by boron trifluoride etherate. nih.gov This reaction proceeds in moderate yields.
Gold-catalyzed stereoselective synthesis of 9-oxabicyclo[3.3.1]nona-4,7-dienes from diverse 1-oxo-4-oxy-5-ynes has also been reported, representing a formal [4+2] cycloaddition on an s-trans-heterodiene framework. deepdyve.com Additionally, Brønsted acid-catalyzed double intramolecular Michael additions have been used to synthesize [3.3.1] bicyclic compounds. deepdyve.com
More complex, fused oxabicyclo[3.3.1]nonane systems can also be accessed through tandem reactions. For instance, an efficient and stereoselective synthesis of quinolinone- and pyridinone-fused 2,8-dioxabicyclo[3.3.1]nonanes has been achieved by reacting 2-hydroxychalcones with 4-hydroxy-2(1H)-quinolinones or 4-hydroxy-2(1H)-pyridinones. sioc-journal.cn
Intramolecular C–C Bond Forming Approaches to the Bicyclo[3.3.1]nonane Core
The construction of the bicyclo[3.3.1]nonane framework, a core structural motif in numerous biologically active natural products, is a significant challenge in synthetic organic chemistry. Among the various strategies developed, those involving an intramolecular carbon-carbon bond formation are particularly powerful as they allow for the rapid assembly of the bicyclic system from a single, often complex, acyclic or monocyclic precursor. These approaches are valued for their efficiency and potential for stereocontrol. Key methodologies under this category include intramolecular aldol (B89426) reactions, Michael additions, and alkenylation, among other unique cyclizations.
Intramolecular Aldol and Related Condensations
The intramolecular aldol reaction is a cornerstone for the synthesis of the bicyclo[3.3.1]nonane core, especially for constructing the bicyclo[3.3.1]nonan-9-one skeleton prevalent in polyprenylated acylphloroglucinol natural products (PPAPs). rsc.org
A notable strategy involves a tandem sequence where a lactone is first reduced to a lactol or a related intermediate, which then undergoes an intramolecular aldol condensation. The reducing agent plays a crucial role in this process. For instance, the use of Diisobutylaluminium hydride (DIBAL-H) showcases its dual functionality as both a reducing agent and a base. rsc.org It reduces a lactone precursor to a lactol anion, which then facilitates the subsequent aldol cyclization to form the bicyclo[3.3.1]nonan-9-one core of natural products like garsubellin A and hyperforin. rsc.orgnih.gov
Marazano and coworkers developed a similar approach using the reducing agent Lithium tri-tert-butoxyaluminum hydride (LiAlH(OtBu)3), which successfully yielded the desired bicyclo[3.3.1]nonan-9-one in a high yield of 82%. rsc.orgnih.gov Base-promoted intramolecular aldolization has also been extensively studied. Shibasaki's group utilized this method to construct the bicyclic core of PPAPs, and other research has shown that bases such as aluminum oxide (Al2O3) can effectively promote the cyclization for the synthesis of garsubellin A. rsc.org
In a biomimetic total synthesis of enterocin, a key late-stage cascade reaction featured two intramolecular aldol reactions. d-nb.info This cascade successfully established four of the seven stereogenic centers, with each C-C bond formation proceeding in an average yield of 52%. d-nb.info
Table 1: Intramolecular Aldol Condensation Approaches to Bicyclo[3.3.1]nonane Core
| Method | Key Reagent/Catalyst | Precursor Type | Product Core | Target/Example | Yield | Reference |
|---|---|---|---|---|---|---|
| Tandem Lactone Reduction/Aldol Condensation | DIBAL-H | Lactone (e.g., 103) | Bicyclo[3.3.1]nonan-9-one (e.g., 105, 106) | Garsubellin A, Hyperforin | Not specified | rsc.orgnih.gov |
| Intramolecular Aldol Condensation | LiAlH(OtBu)3 | Lactone | Bicyclo[3.3.1]nonan-9-one (110) | Polyprenylated acylphloroglucinols | 82% | rsc.orgnih.gov |
| Base-Promoted Intramolecular Aldolization | Al2O3 | Dialdehyde intermediate | Bicyclo[3.3.1]nonane | Garsubellin A | Not specified | rsc.org |
| Biomimetic Double Intramolecular Aldol Reaction | Base | Polyketide chain (6) | Highly oxygenated bicyclo[3.3.1]nonane core | Enterocin (1) | 52% (average per C-C bond) | d-nb.info |
Intramolecular Michael Addition
The intramolecular Michael addition represents another versatile C-C bond-forming strategy. This approach can involve the addition of a nucleophilic carbon to an α,β-unsaturated carbonyl system within the same molecule. For example, the reaction of a 1,3-dicarbonyl compound with trinitrobenzene (TNB) in the presence of triethylamine (B128534) leads to the formation of an anionic sigma complex, which cyclizes to form the bicyclo[3.3.1]nonane core. rsc.org
A more complex application was demonstrated in the synthesis of (−)-adaline. A 1,5-Michael-like bond formation was promoted by KOSiMe3, which facilitated the attack of an enolized ketomethyl group onto a neutral η3-allylmolybdenum complex. The resulting anionic intermediate, upon treatment with NOPF6, furnished the bicyclic core of the target molecule. rsc.org
Table 2: Intramolecular Michael Addition Approaches
| Method | Key Reagents | Reactants | Intermediate | Product Core | Reference |
|---|---|---|---|---|---|
| Michael Addition | Triethylamine | 1,3-Dicarbonyl compound (165), Trinitrobenzene (164) | Anionic sigma complex (167) | Bicyclo[3.3.1]nonane | rsc.org |
| 1,5-Michael-like Addition | KOSiMe3, NOPF6 | η3-allylmolybdenum complex (169) | Anionic intermediate (170) | Bicyclo[3.3.1]nonane (171) | rsc.org |
Other Intramolecular Cyclizations
Beyond aldol and Michael reactions, other intramolecular C-C bond-forming methods have been developed.
Intramolecular Alkenylation: Mehta's group demonstrated an approach using α-pinene as a chiral starting material. A TMS enol ether derived from α-pinene was subjected to Kende's intramolecular alkenylation conditions to form a functionalized bicyclo[3.3.1]nonane core, providing an enantiospecific route toward garsubellin A and nemorosone. nih.gov
[5+3] Cycloaddition/Intramolecular Addition: A novel route to the 9-oxabicyclo[3.3.1]nonane skeleton involves the [5+3] cycloaddition of a 3-oxidopyrylium species. The key C-C bond formation occurs via a subsequent intramolecular nucleophilic addition, which was identified as the potential rate-limiting step in the ring closure to form the bicyclic system. thieme-connect.com This method provides access to highly functionalized 9-oxabicyclo[3.3.1]nonan-2-ol derivatives. thieme-connect.com
Reactivity and Chemical Transformations of 9 Oxabicyclo 3.3.1 Non 6 En 2 One
Reactions at the Carbonyl Group (C-2)
The ketone functionality at the C-2 position is a primary site for chemical modification, undergoing both photochemical cleavage and various reductive and nucleophilic transformations.
The photochemistry of ketones like 9-oxabicyclo[3.3.1]non-6-en-2-one is characterized by the Norrish Type I reaction, which involves the homolytic cleavage of the α-carbon-carbon bond adjacent to the carbonyl group upon UV irradiation. capes.gov.brwikipedia.orgscispace.com This primary photochemical process generates a biradical intermediate. researchgate.net
The process begins with the excitation of the carbonyl group from its ground state (S₀) to an excited singlet state (S₁), which can then undergo intersystem crossing to a triplet state (T₁). scispace.comwikipedia.org Cleavage of the C1-C2 or C2-C3 bond from either excited state results in the formation of an acyl-alkyl diradical. wikipedia.orgresearchgate.net This diradical can then undergo several secondary reactions:
Decarbonylation: The acyl radical fragment can lose a molecule of carbon monoxide. wikipedia.org
Disproportionation: Abstraction of a hydrogen atom can lead to the formation of a ketene (B1206846) and an alkane. wikipedia.org Specifically, studies on related 9-oxabicyclo[3.3.1]nonan-2-one derivatives have shown that intramolecular hydrogen abstraction from C-3 leads to a ketene intermediate. researchgate.net
Rearrangement: The diradical can undergo rearrangement. For instance, photolysis of endo-6-Hydroxy-9-oxabicyclo[3.3.1]nonan-2-one in benzene (B151609) has been shown to yield a 1,5-dioxa-2-cis-decalone via a ketene intermediate, demonstrating a specific rearrangement pathway. researchgate.net
The specific pathway taken depends on factors such as the solvent, temperature, and the stability of the radical intermediates formed. wikipedia.orgscispace.com
The carbonyl group of 9-oxabicyclo[3.3.1]nonan-2-one and its derivatives can be readily reduced to the corresponding alcohol, 9-oxabicyclo[3.3.1]non-6-en-2-ol. Standard reducing agents are effective for this transformation. For example, the reduction of a bromoacetate (B1195939) derivative of the bicyclic system with lithium aluminum hydride in tetrahydrofuran (B95107) yields the corresponding alcohol. google.com The chemoselectivity of such reductions is important in multi-step syntheses, with reagents like sodium diethyldihydroaluminate (SDMA) being used for the selective reduction of lactones in the presence of other reducible groups in related bicyclic systems. acs.org
Beyond simple reduction, the carbonyl group can be derivatized through nucleophilic addition. The addition of organometallic reagents, such as Grignard reagents, allows for the introduction of new carbon-carbon bonds at the C-2 position. A key example is the reaction of a substituted 9-oxabicyclo[3.3.1]nonan-2-one with vinylmagnesium bromide, which converts the ketone into a tertiary alcohol. thieme-connect.com
| Reaction Type | Reagent(s) | Product(s) | Reference(s) |
| Reduction | Lithium aluminum hydride (LiAlH₄) | 9-Oxabicyclo[3.3.1]nonan-2-ol | google.com |
| Reduction | Sodium borohydride (B1222165) (NaBH₄) | Alcohols | |
| Nucleophilic Addition | Vinylmagnesium bromide (CH₂=CHMgBr) | Tertiary vinyl alcohol at C-2 | thieme-connect.com |
| Microbial Reduction | Absidia coerulea | Chiral hydroxy esters (from related ketoesters) | researchgate.net |
Reactions at the Alkene Moiety (C-6/C-7 Double Bond)
The C-6/C-7 double bond within the enone system is susceptible to both cycloaddition reactions and various addition reactions, expanding the synthetic utility of the scaffold.
The enone functionality makes the C-6/C-7 double bond a participant in photochemical [2+2] cycloaddition reactions with other alkenes. wikipedia.org This reaction is one of the most powerful transformations in organic chemistry for accessing cyclobutane (B1203170) rings. nih.govillinois.edu The reaction proceeds through the photoexcitation of the enone, which then interacts with a ground-state alkene to form a diradical intermediate that subsequently closes to form the four-membered ring. wikipedia.orgillinois.edu
The regioselectivity of these intermolecular cycloadditions is a critical aspect, leading to either "head-to-head" or "head-to-tail" isomers. wikipedia.orgillinois.edu This selectivity is governed by both steric and electronic interactions between the excited enone and the alkene. illinois.edu Generally, electron-rich olefins tend to yield head-to-tail cycloadducts. illinois.edu The use of Lewis acids can enhance the polarity of the excited state and improve regioselectivity. nih.govacs.org While hundreds of natural product syntheses have utilized this key reaction, its application provides a powerful method for building molecular complexity. nih.gov
The double bond of the enone can react with various electrophiles. In related bicyclic systems, transannular participation of the ether oxygen is a common theme. For instance, the reaction of related bicyclic alkenes with reagents like N-bromosuccinimide or sources of fluorosulfenyl groups can lead to the formation of rearranged isomeric products through transannular O-participation. google.comthieme-connect.de
As a classic α,β-unsaturated ketone, the molecule is also an excellent Michael acceptor. Nucleophiles preferentially add to the C-6 position (conjugate addition). This reactivity has been exploited in related bicyclo[3.3.1]nonane frameworks where an intramolecular Michael addition of a nucleophile onto the enone system initiates a cascade of transformations, ultimately leading to a significant skeletal rearrangement. edulll.grnih.govacs.org
Skeletal Rearrangements and Ring Alterations
In other related bridged systems, such as diazabicyclo[3.3.1]nonanes, semi-pinacol-type rearrangements have been observed following the epoxidation of a double bond within the scaffold. jst.go.jp These examples highlight the potential for the 9-oxabicyclo[3.3.1]nonane framework to serve as a precursor to other complex cyclic and bicyclic structures through carefully controlled rearrangement reactions.
Transannular Reactions within the Bicyclic Framework
The spatial proximity of the reacting centers in the boat-chair conformation of the bicyclo[3.3.1]nonane skeleton facilitates transannular reactions, which are intramolecular reactions occurring across the ring system. These reactions provide a powerful tool for the stereoselective synthesis of complex polycyclic molecules.
While direct studies on the transannular reactions of this compound are not extensively documented, the reactivity of analogous systems provides significant insights. For instance, acid-catalyzed reactions of cyclooct-4-enylidene derivatives are known to proceed via transannular cyclization to yield 1-phenylbicyclo[3.3.1]nonane systems. nih.gov This suggests that the double bond in this compound could participate in similar transformations.
Furthermore, the presence of the ether oxygen can influence the course of these reactions. In related systems, transannular O-participation is a well-documented phenomenon. For example, the bromofluorination of 9-oxabicyclo[6.1.0]non-4-ene leads to the formation of 9-oxabicyclo[3.3.1]nonane derivatives through the participation of the oxygen atom. core.ac.uk A notable transannular reaction is the stereospecific 2,6-hydride shift observed in the exo-isomer of 6-hydroxybicyclo[3.3.1]nonan-2-one under base-catalyzed conditions. rsc.org
One of the key applications of transannular cyclizations within the bicyclo[3.3.1]nonane framework is the synthesis of adamantane (B196018) and its derivatives. The strategic placement of functional groups can enable the formation of the adamantane core through the creation of a new carbon-carbon bond across the rings. For example, certain bicyclo[3.3.1]nonane derivatives can be converted to 2-oxaadamantane structures through transannular cyclization. nih.gov
Ring Expansion Methodologies
Ring expansion reactions provide a valuable strategy for increasing the ring size of cyclic compounds, offering access to medium and large ring systems that can be challenging to synthesize directly. The ketonic function in this compound is a prime site for initiating such transformations, primarily through Baeyer-Villiger oxidation and Beckmann rearrangement.
Baeyer-Villiger Oxidation: This reaction involves the oxidation of a ketone to an ester or a lactone using a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA). wikipedia.orgmasterorganicchemistry.compressbooks.pub The Baeyer-Villiger oxidation of cyclic ketones results in the insertion of an oxygen atom adjacent to the carbonyl group, leading to a ring-expanded lactone. In the case of bicyclic ketones, the regioselectivity of the oxygen insertion is a key consideration. Studies on the Baeyer-Villiger oxidation of bicyclo[3.3.1]nonane-2,6-dione have shown that the reaction can be highly regioselective, leading to the formation of functionalized oxabicyclic keto lactones. researchgate.net The migratory aptitude of the adjacent carbon atoms and stereoelectronic factors play a crucial role in determining the outcome of the reaction. researchgate.net The oxidation of this compound would be expected to yield a seven-membered lactone, a valuable synthon for various natural products.
Beckmann Rearrangement: The Beckmann rearrangement is a transformation of an oxime into an amide or a lactam, typically catalyzed by acid. masterorganicchemistry.comscielo.bracs.orgwikipedia.org This reaction involves the migration of the group anti-periplanar to the hydroxyl group of the oxime. For cyclic ketones, this rearrangement leads to the formation of a ring-expanded lactam. The first step in this sequence is the conversion of the ketone to its corresponding oxime by reaction with hydroxylamine. The oxime of this compound can then be subjected to rearrangement conditions to yield a bicyclic lactam containing a seven-membered ring. Research on the Beckmann rearrangement of oximes derived from substituted bicyclo[3.3.1]nonanes has demonstrated the feasibility of this approach for synthesizing new functionalized lactams. core.ac.ukscielo.brresearchgate.net
Intramolecular Carbocation Capture
The generation of a carbocation within the this compound framework can trigger intramolecular reactions where a nucleophile within the same molecule traps the cationic center. This strategy is particularly useful for the construction of bridged polycyclic systems.
A prominent example of this type of reactivity in the bicyclo[3.3.1]nonane system is the synthesis of adamantane derivatives. Acid-catalyzed treatment of certain bicyclo[3.3.1]nonane precursors can generate a carbocation that is subsequently captured by a π-bond or a heteroatom to form the characteristic adamantane cage structure. For instance, the treatment of 3-alkyl-2-oxaadamant-1-yl-mesylates with silica (B1680970) gel leads to the formation of 7-alkylbicyclo[3.3.1]non-6-en-3-ones through a carbocationic intermediate, demonstrating the reversibility of this capture. mdpi.com
Conformational Analysis and Stereochemical Investigations
Conformational Preferences of Bicyclo[3.3.1]nonanes
The conformational landscape of bicyclo[3.3.1]nonanes is primarily dominated by the equilibrium between different spatial arrangements of its two constituent six-membered rings.
Bicyclo[3.3.1]nonane systems can theoretically exist in three primary conformations: a twin-chair (CC), a boat-chair (BC), and a twin-boat (BB). rsc.org However, due to significant destabilizing steric interactions, the twin-boat conformer is generally not present in detectable amounts. rsc.orgnih.gov The most stable and commonly observed conformation is the double chair (CC) form. researchgate.netvu.lt High-level ab initio calculations have confirmed the CC conformer as the most stable for bicyclo[3.3.1]nonane and its aza-analogues. researchgate.net However, the introduction of substituents can shift this equilibrium. For instance, certain substitution patterns can favor the boat-chair (BC) conformation to alleviate steric strain, such as 1,3-diaxial repulsion. nih.govvu.lt
The energy difference between the CC and BC conformers is relatively small, with the inversion barrier also being modest. researchgate.net This delicate energy balance means that the conformational equilibrium can be influenced by factors such as substitution and temperature. rsc.orgnih.gov Electron diffraction and molecular mechanics studies have been employed to investigate these equilibria at different temperatures. acs.org
| Conformer | Symmetry | Relative Stability |
| Twin-Chair (CC) | C2v | Most stable in unsubstituted systems |
| Boat-Chair (BC) | Cs | Can be favored by specific substitutions |
| Twin-Boat (BB) | C2 | Generally unstable due to steric hindrance |
However, the interplay of heteroatoms at other positions can lead to a preference for the BC conformer. For example, in 9-oxa-3,7-dithiabicyclo[3.3.1]nonane, lone pair-lone pair repulsion between the sulfur atoms at the 3 and 7 positions in the CC form makes the BC conformer more favorable, a phenomenon sometimes referred to as the "Hockey Sticks" effect. rsc.orgnih.gov Conversely, in systems like 3,7-dithia-1,5-diazabicyclo[3.3.1]nonane, stabilizing stereoelectronic interactions can favor the CC conformer over the BC form. rsc.orgnih.gov
Stereochemical Control in Synthesis
The synthesis of bicyclic systems like 9-Oxabicyclo[3.3.1]non-6-en-2-one demands precise control over stereochemistry to obtain the desired isomer.
Achieving high diastereoselectivity and enantioselectivity is a critical aspect of synthesizing complex bicyclic molecules. nih.gov Various synthetic strategies have been developed to this end. For instance, domino reactions catalyzed by modularly designed organocatalysts have been employed for the highly stereoselective synthesis of related 3-oxabicyclo[3.3.1]nonan-2-one derivatives, yielding products with multiple contiguous stereogenic centers. nih.gov Lipase-catalyzed transformations have been successfully used for the enantioselective hydrolysis and acetylation of 9-oxabicyclononanediol derivatives, allowing for the separation of enantiomers. researchgate.net
Asymmetric cycloaddition reactions are also powerful tools for establishing stereocenters. Gold-catalyzed asymmetric [8+4] cycloaddition reactions have been shown to produce highly functionalized bicyclic systems with excellent diastereo- and enantioselectivity. rsc.org The choice of catalyst and reaction conditions plays a pivotal role in determining the stereochemical outcome. rsc.org
Cycloaddition reactions are fundamental in constructing bicyclic frameworks, and their regioselectivity and stereoselectivity are governed by a combination of electronic and steric factors. numberanalytics.comacs.org The Frontier Molecular Orbital (FMO) theory is a key framework for understanding the electronic factors that dictate regioselectivity, which is determined by the interaction between the highest occupied molecular orbital (HOMO) and the lowest occupied molecular orbital (LUMO) of the reacting species. numberanalytics.comnih.gov The presence of electron-donating or electron-withdrawing groups on the diene and dienophile can significantly influence the energy of these orbitals and thus the regiochemical outcome of the reaction. youtube.com
Steric hindrance also plays a crucial role by influencing the trajectory of the reactants as they approach each other. numberanalytics.com Furthermore, reaction conditions such as temperature, solvent, and pressure can be manipulated to control regioselectivity by affecting reaction rates and the equilibrium between different regioisomers. numberanalytics.com For instance, in Rh(I)-catalyzed (5+2) cycloadditions, the regioselectivity is determined by the energy difference between the transition states leading to different regioisomeric products. acs.org
| Factor | Influence on Cycloaddition |
| Electronic Factors (FMO) | Governs regioselectivity through HOMO-LUMO interactions. numberanalytics.comnih.gov |
| Steric Factors | Influences the approach of reactants, affecting both regio- and stereoselectivity. numberanalytics.com |
| Reaction Conditions | Temperature, solvent, and pressure can be tuned to favor the formation of a specific isomer. numberanalytics.com |
| Catalyst | The nature of the catalyst can profoundly impact both the stereoselectivity and regioselectivity. rsc.orgbeilstein-journals.org |
Computational and Spectroscopic Studies on Conformation
A combination of computational and spectroscopic methods provides deep insights into the conformational properties of these bicyclic systems. Ab initio and density functional theory (DFT) calculations are powerful tools for investigating molecular structures, energy differences between conformers, and the potential energy barriers for inversion. researchgate.net These computational methods have been used to confirm that for bicyclo[3.3.1]nonan-9-one, the energy difference between the twin-chair (CC) and boat-chair (BC) conformations is small, around 1 kcal/mol, with an inversion barrier of approximately 6 kcal/mol. researchgate.net
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable experimental technique for conformational analysis. niscpr.res.incdnsciencepub.com Dynamic NMR studies can be used to determine the energy barriers for conformational changes, such as ring inversion. nih.gov The analysis of vicinal NMR coupling constants, often in conjunction with molecular mechanics and generalized Karplus equations, provides detailed information about dihedral angles and, consequently, the preferred conformation in solution. nih.gov Carbon-13 NMR spectroscopy is also highly informative, with chemical shifts being sensitive to the stereochemical environment and conformational changes. cdnsciencepub.comresearchgate.net The correlation between calculated and experimental 13C NMR chemical shifts serves as a validation for the predicted conformations. researchgate.net
Theoretical Prediction of Stable Conformations
Theoretical and computational chemistry offer powerful tools to predict the most stable conformations of molecules like this compound. While specific computational studies on this exact molecule are not extensively reported in the literature, the conformational preferences of the parent bicyclo[3.3.1]nonane system and its derivatives are well-documented. These studies provide a strong basis for predicting the behavior of the title compound.
The bicyclo[3.3.1]nonane skeleton can exist in several conformations, with the most common being the chair-chair (CC) and boat-chair (BC) forms. Theoretical calculations, often employing methods such as Density Functional Theory (DFT) and Hartree-Fock (HF), are used to determine the relative energies of these conformers. For many bicyclo[3.3.1]nonane derivatives, the chair-chair conformation is predicted to be the most stable. However, the introduction of heteroatoms and functional groups can alter this preference.
In the case of this compound, the presence of the oxygen bridge and the sp² hybridized carbons of the ketone and the double bond will influence the geometry. The lone pairs on the ether oxygen can lead to repulsive interactions that may favor a boat-chair conformation in certain substituted analogs. For instance, in related 9-oxa-3,7-dithiabicyclo[3.3.1]nonane systems, the boat-chair conformer is significantly populated due to lone pair-lone pair repulsions between the sulfur atoms. nih.gov
Computational methods that have been successfully applied to the conformational analysis of similar bicyclic structures include AM1, HF/6-31G, and DFT at the B3LYP/6-31G level of theory. researchgate.net These calculations can provide valuable insights into the bond lengths, bond angles, and dihedral angles of the different possible conformations, thereby predicting their relative stabilities. For the closely related 8-oxabicyclo[3.2.1]oct-6-en-3-one system, DFT calculations have been shown to be concordant with experimental NMR data in determining the predominant conformation in solution. researchgate.net It is anticipated that similar computational approaches would predict a favored conformation for this compound.
NMR Spectroscopy for Solution-State Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the solution-state conformation of this compound. The chemical shifts (δ), coupling constants (J), and Nuclear Overhauser Effect (NOE) data obtained from ¹H and ¹³C NMR experiments provide detailed information about the spatial arrangement of atoms.
Key expected features in the ¹H NMR spectrum of this compound would include signals for the olefinic protons in the region of δ 5.2–5.8 ppm and a characteristic downfield shift for the protons adjacent to the carbonyl group. The protons on the carbon atoms flanking the ether oxygen would also exhibit characteristic chemical shifts.
For comparison, the spectral data for the related compound, 9-Oxabicyclo[3.3.1]nonane-2,6-diol, shows specific proton and carbon signals that help in its structural elucidation. scielo.br
Table 1: Representative NMR Data for a Related Bicyclic Ether
| Compound | Nucleus | Chemical Shift (δ) ppm |
| 9-Oxabicyclo[3.3.1]nonane-2,6-diol | ¹H | 4.78 (d, J=6 Hz), 3.68 (m), 3.51 (dd, J=5.0, 5.0 Hz), 2.01-1.88 (m), 1.74-1.53 (m) |
| ¹³C | 69.4, 67.5, 28.8, 22.0 | |
| Data obtained from a study on the synthesis of a macrolide precursor. scielo.br |
Furthermore, two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy) are crucial. COSY experiments would reveal the proton-proton coupling network, helping to trace the connectivity within the bicyclic system. NOESY experiments are particularly powerful for conformational analysis as they identify protons that are close in space, regardless of whether they are directly bonded. The presence or absence of specific NOE cross-peaks can provide definitive evidence for a particular conformation, such as the chair-chair or boat-chair form. For example, in a related [3.3.1]oxabicycle, key NOESY correlations were used to confirm a chair/chair conformation in solution. acs.org
X-ray Crystallography for Solid-State Structural Elucidation
While the specific crystal structure of this compound has not been reported, the crystal structure of the closely related compound, 9-Oxabicyclo[3.3.1]nona-2,6-diene, has been elucidated. researchgate.net This analysis revealed that the compound crystallizes in the centrosymmetric space group P2₁/c, with two pairs of enantiomers in the unit cell. researchgate.net This demonstrates that even for a seemingly simple bicyclic ether, the solid-state packing can be complex.
The structural parameters obtained from X-ray crystallography serve as a benchmark for the results obtained from theoretical calculations and NMR spectroscopy. For instance, the conformation observed in the solid state can be compared with the lowest energy conformation predicted by computational methods and the predominant conformation observed in solution by NMR. In many bicyclo[3.3.1]nonane systems, the solid-state conformation is found to be the same as the solution-state conformation. acs.org
Table 2: Crystallographic Data for a Closely Related Compound
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Z |
| 9-Oxabicyclo[3.3.1]nona-2,6-diene | C₈H₁₀O | Monoclinic | P2₁/c | 4 | ||||
| Specific unit cell dimensions were not provided in the reference. researchgate.net |
The process of X-ray crystal structure determination involves growing a single crystal of the compound, which is then irradiated with X-rays. The diffraction pattern produced is collected and analyzed to generate an electron density map, from which the positions of the individual atoms can be determined. The refinement of this data leads to a highly accurate molecular model. For complex organic molecules, this technique is invaluable for confirming the absolute configuration and for understanding the subtle stereochemical features that govern the molecule's properties.
Mechanistic Investigations of Key Transformations
Detailed Reaction Mechanisms for Gold-Catalyzed Processes
Gold-catalyzed reactions have become powerful tools in organic synthesis for forming carbon-carbon and carbon-heteroatom bonds by activating carbon-carbon multiple bonds. rsc.org The synthesis of the 9-oxabicyclo[3.3.1]nonane core and its derivatives often relies on the unique reactivity of gold(I) or gold(III) complexes. rsc.org
One prominent mechanism involves a gold(I)-catalyzed process starting from enynols. rsc.org This reaction proceeds through an oxonium/Prins-type cyclization. The proposed mechanism begins with the gold catalyst activating the alkyne group of the enynol substrate, facilitating an exo-dig cyclization to form intermediate B (see table below). rsc.org This intermediate is then protonated, likely by residual acid from the catalyst system (e.g., TfOH), generating a cyclic oxonium intermediate C. rsc.org This highly reactive oxonium species undergoes a Prins-type cyclization with the tethered alkene, forming the oxabicyclic tertiary cation D. A final, regioselective deprotonation step yields the 9-oxabicyclo[3.3.1]nona-2,6-diene product and regenerates the active catalyst for the next cycle. rsc.org
Another significant gold-catalyzed route synthesizes 9-oxabicyclo[3.3.1]nona-4,7-dienes from 1-oxo-4-oxy-5-ynes. beilstein-journals.orgnih.govnih.gov This transformation is described as a formal [4+2] cycloaddition. nih.govnih.gov The mechanism is initiated by the reaction of a gold(I) catalyst with the 1-oxo-4-oxy-5-yne substrate 77 to form an s-trans-methylene(vinyl)oxonium intermediate 78. nih.gov This dipolar, zwitterionic intermediate, which can be viewed as a 1,4-dipole, then undergoes a cycloaddition with an external alkene, leading to the formation of the strained anti-Bredt 9-oxabicyclo[3.3.1]nona-4,7-diene products 79. beilstein-journals.orgnih.govnih.gov The feasibility of this reaction highlights the ability of gold catalysts to generate unique reactive intermediates that participate in unconventional cycloadditions. nih.gov
| Reaction Type | Starting Material | Key Intermediate(s) | Key Mechanistic Steps | Final Product Type | Reference |
|---|---|---|---|---|---|
| Oxonium/Prins-type Cyclization | Enynol | Cyclic Oxonium Ion (C), Tertiary Cation (D) | 1. Au-catalyzed exo-dig cyclization. 2. Protonation to oxonium ion. 3. Prins-type cyclization. 4. Deprotonation. | 9-Oxabicyclo[3.3.1]nona-2,6-diene | rsc.org |
| Formal [4+2] Cycloaddition | 1-Oxo-4-oxy-5-yne | s-trans-Methylene(vinyl)oxonium (78) | 1. Au-catalyzed formation of zwitterionic oxonium intermediate. 2. [4+2] cycloaddition with an external alkene. | 9-Oxabicyclo[3.3.1]nona-4,7-diene | nih.govnih.gov |
Mechanistic Pathways of Organocatalytic Domino Reactions
Organocatalytic domino reactions offer an efficient and highly stereoselective approach to complex molecules like the 3-oxabicyclo[3.3.1]nonan-2-one core, which is structurally analogous to the target compound. nih.gov These reactions assemble intricate molecular architectures from simple precursors in a single pot, often creating multiple stereocenters with high control. nih.govresearchgate.net
A key example is the synthesis of functionalized 3-oxabicyclo[3.3.1]nonan-2-one derivatives through a domino Michael-hemiacetalization-Michael reaction. nih.gov This sequence is catalyzed by modularly designed organocatalysts (MDOs), which self-assemble from cinchona alkaloid derivatives and amino acids. nih.govresearchgate.net The reaction cascade begins with the organocatalyst activating the starting materials, (E)-7-aryl-7-oxohept-5-enals and (E)-3-aryl-2-nitroprop-2-enols. The first step is a Michael addition, followed by an intramolecular hemiacetalization to form a bicyclic hemiacetal intermediate. nih.gov This intermediate then undergoes a second, intramolecular Michael addition to forge the final bicyclic ring system. The resulting product is subsequently oxidized, for instance with pyridinium (B92312) chlorochromate (PCC), to yield the desired 3-oxabicyclo[3.3.1]nonan-2-one derivative. nih.gov This specific domino reaction was found to be uniquely catalyzed by MDOs, as other common organocatalysts like the Hayashi-Jørgensen catalyst were ineffective. nih.gov
| Step | Transformation | Description | Reference |
|---|---|---|---|
| 1 | First Michael Addition | An MDO-catalyzed intermolecular Michael addition between an enal and a nitropropenol. | nih.gov |
| 2 | Hemiacetalization | An intramolecular reaction to form a cyclic hemiacetal intermediate. | nih.gov |
| 3 | Second Michael Addition | An intramolecular Michael addition to complete the formation of the bicyclic skeleton. | nih.gov |
| 4 | Oxidation | The bicyclic hemiacetal intermediate is oxidized (e.g., with PCC) to the final lactone product. | nih.gov |
Radical Intermediates in Intramolecular Cycloadditions
Radical reactions provide a powerful avenue for the construction of complex cyclic systems, including the bicyclo[3.3.1]nonane framework. These reactions often proceed under mild conditions and can be initiated by various methods, including the use of metal catalysts or visible light photoredox catalysis. researchgate.netrsc.org
One relevant example involves a manganese(III) acetate-catalyzed reaction between a bicyclic cyclopropanol (B106826) and a vinyl azide (B81097). rsc.org This process generates a radical intermediate that undergoes an intramolecular radical cyclization to construct the 2-azabicyclo[3.3.1]nonane skeleton. rsc.org Although this example forms an aza-analogue, the underlying principle of intramolecular radical addition to a double bond to form the bicyclic core is directly applicable.
More recently, visible-light-mediated photoredox catalysis has emerged as a key technology for radical generation. researchgate.net A stereoselective reductive radical ipso-cyclization has been used to construct a 6,6-spirocyclic core, a transformation that involves the addition of a carbon-centered radical onto an aromatic ring. researchgate.net In other related syntheses, radical stability and reactivity are enhanced by using nitroxyl (B88944) radicals like 2-azaadamantane (B3153908) N-oxyl (AZADO). researchgate.net These stabilized radicals can participate in controlled oxidation and cyclization reactions. The general strategy involves the generation of a radical on a side chain attached to a pre-existing ring, which then attacks an internal double bond or aromatic ring in an intramolecular fashion to forge the second ring of the bicyclo[3.3.1]nonane system.
| Radical Generation Method | Key Reaction Type | Description of Mechanism | Resulting Core Structure | Reference |
|---|---|---|---|---|
| Mn(acac)₃ Catalysis | Intramolecular Radical Cyclization | A radical generated from a cyclopropanol and vinyl azide adds intramolecularly to form the bicyclic system. | 2-Azabicyclo[3.3.1]nonane | rsc.org |
| Visible-Light Photoredox Catalysis | Reductive Radical ipso-Cyclization | A photoredox catalyst generates a carbon-centered radical that adds to an aromatic ring to build a spirocyclic core. | 6,6-Spirocyclic System | researchgate.net |
Photochemical Reaction Mechanisms
Photochemistry offers unique mechanistic pathways for accessing strained and complex molecules that are often difficult to synthesize using ground-state thermal reactions. The synthesis of 9-oxabicyclo[3.3.1]nonane derivatives can be achieved through photoassisted strategies, where the absorption of light by a molecule triggers the key bond-forming events. nih.govbris.ac.uk
A notable example is the photoassisted, diversity-oriented synthesis that provides access to 9-oxabicyclo[3.3.1]nonadiene compounds. nih.govacs.org The mechanism involves the irradiation of specifically designed precursors, such as aminophenyl enones tethered to a furan (B31954) moiety. nih.gov Upon irradiation, a [4+4] intramolecular cycloaddition is proposed to occur, leading to the formation of primary photoproducts. nih.gov These initial products are often unstable and spontaneously undergo a rearrangement at room temperature to yield the thermodynamically more stable 9-oxabicyclo[3.3.1]nonadiene architecture. nih.govacs.org The structure of the final products was confirmed through detailed NMR analysis, matching experimental data with calculated spin-spin coupling constants. nih.govacs.org
Insight into these photochemical processes can also be gained from studying analogous systems. For instance, investigations into the photochemistry of 9-thiabicyclo[3.3.1]non-6-en-2-one, the sulfur analogue of the target compound, highlight the importance of charge-transfer interactions in the excited state, which dictate the reaction pathways. acs.org
| Key Process | Description | Precursor | Intermediate/Product | Reference |
|---|---|---|---|---|
| Photo-induced Cycloaddition | An intramolecular [4+4] cycloaddition is triggered by the absorption of light. | Aminophenyl enone with a furan tether | Primary photoproduct | nih.gov |
| Spontaneous Rearrangement | The unstable primary photoproduct rearranges at room temperature to the final, more stable bicyclic system. | Primary photoproduct | 9-Oxabicyclo[3.3.1]nonadiene | nih.govacs.org |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
